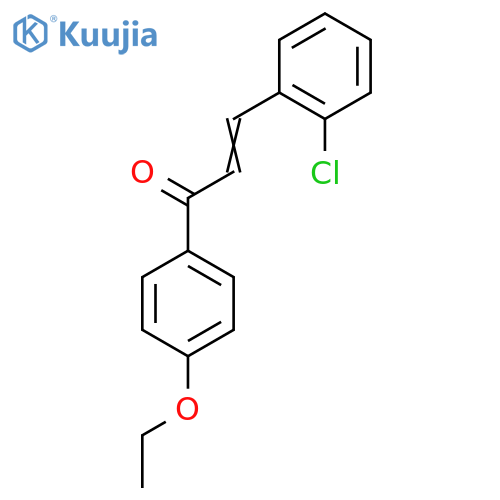Cas no 358343-53-0 (3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)

358343-53-0 structure
商品名:3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- 3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- 3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
-
- インチ: 1S/C17H15ClO2/c1-2-20-15-10-7-14(8-11-15)17(19)12-9-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3
- InChIKey: PVTNCYUAMWLWKI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C=CC(C1C=CC(=CC=1)OCC)=O
計算された属性
- せいみつぶんしりょう: 286.0760574g/mol
- どういたいしつりょう: 286.0760574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 4.7
3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AJ25437-5g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25437-25g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25437-50g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25437-100g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194231-2g |
(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 98% | 2g |
¥6492.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194231-10g |
(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 98% | 10g |
¥11365.00 | 2024-05-17 | |
| A2B Chem LLC | AJ25437-2g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 2g |
$830.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25437-10g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25437-1g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 1g |
$628.00 | 2024-04-20 |
3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
358343-53-0 (3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one) 関連製品
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 68551-17-7(Isoalkanes, C10-13)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
